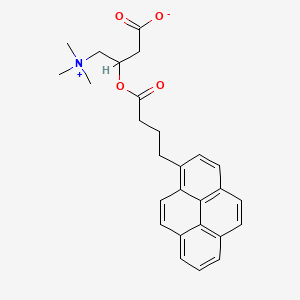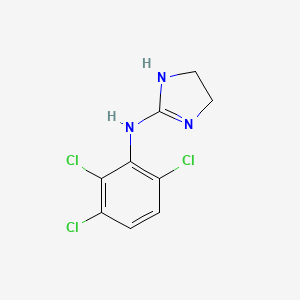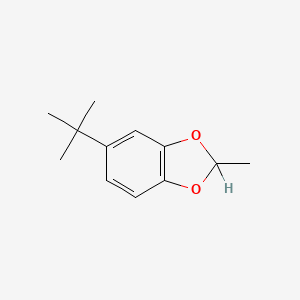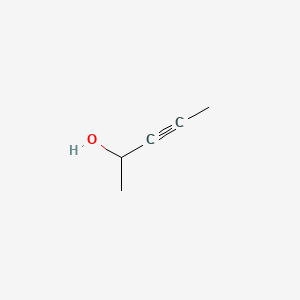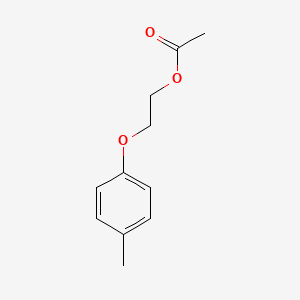
4-(2-Acetoxyethoxy)toluol
Übersicht
Beschreibung
2-(p-Tolyloxy)ethyl acetate, otherwise known as p-Tolyloxy ethyl acetate, is a chemical compound found in many plants, fruits, and vegetables. It is a colorless liquid that is soluble in water and has a sweet, floral odor. It is used in the synthesis of a variety of compounds and is also used in the production of some pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthese therapeutischer Oligonukleotide
4-(2-Acetoxyethoxy)toluol: spielt eine entscheidende Rolle bei der Synthese therapeutischer Oligonukleotide, insbesondere RNA. Die chemische Synthese von RNA beinhaltet Schutzgruppen für die 2′-Hydroxylgruppe, und Verbindungen wie This compound sind in diesem Prozess essenziell {svg_1}. Dies hat erhebliche Auswirkungen auf die Gentherapie und die Entwicklung RNA-basierter Behandlungen.
Dermatologische und kosmetische Anwendungen
In der dermatologischen Forschung wurde This compound als Modellverbindung verwendet. Seine ungiftigen und nicht reizenden Eigenschaften machen es für Haut Anwendungen geeignet, und es wurde als sicher für die Verwendung in Kosmetika eingestuft {svg_2}. Das Sicherheitsprofil dieser Verbindung ist vorteilhaft für die Entwicklung hautfreundlicher Kosmetikprodukte.
Produktion von Estern und Carbonsäureestern
Die Verbindung wird auch bei der Herstellung von Estern und Carbonsäureestern verwendet. Diese sind grundlegende Bausteine in der organischen Chemie und werden verwendet, um eine Vielzahl chemischer Strukturen zu erstellen, die dann in verschiedenen wissenschaftlichen Bereichen angewendet werden {svg_3}.
Lösungsmittel für chemische Reaktionen
This compound: ist ein effektives Lösungsmittel für bestimmte chemische Reaktionen. Es wurde speziell als Lösungsmittel für Formaldehyd und Propionat erwähnt, die gängige Reagenzien in der organischen Synthese sind {svg_4}. Die Wahl des Lösungsmittels kann das Ergebnis einer Reaktion erheblich beeinflussen, was diese Anwendung sehr wichtig macht.
Chemische Synthese von modifizierter RNA
Die Verbindung ist an der chemischen Synthese von modifizierter RNA beteiligt, die kleine interferierende RNA (siRNA), MikroRNA und andere kurze RNAs umfasst. Diese modifizierten RNAs haben potenzielle Funktionalitäten in der Genregulation und -therapie {svg_5}.
Katalytische Oxidationsprozesse
Obwohl nicht direkt im Zusammenhang mit This compound erwähnt, ist die katalytische Oxidation ein kritischer Prozess in der Umweltwissenschaft. Verbindungen, die strukturell mit This compound verwandt sind, werden oft bei der Synthese von Katalysatoren für die Oxidation organischer Verbindungen wie Toluol verwendet {svg_6}. Diese Anwendung ist entscheidend für die Schadstoffkontrolle und die Umwelt sanierungsbemühungen.
Safety and Hazards
Ethyl acetate, a related compound, is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Wirkmechanismus
Target of Action
It has been used as a model compound for dermatology studies , suggesting that it may interact with skin cells or associated proteins.
Mode of Action
It is known to be a dimeric, acidic compound . It’s possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions common to acidic compounds.
Biochemical Pathways
It has been used in the production of esters, carboxylic acid esters, and other compounds with similar structures , suggesting that it may be involved in esterification reactions or other related biochemical pathways.
Pharmacokinetics
It is known to be a liquid at room temperature with a boiling point of 94°c , which could influence its absorption and distribution.
Action Environment
As a liquid compound with a boiling point of 94°c , its stability and efficacy could be influenced by temperature and other environmental conditions.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863949 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-11-0 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde?
A1: Synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde allows researchers to study the reactivity and characteristics of the molecule in a simplified system [, ]. These smaller, well-defined structures provide valuable insights into the polymerization process and the properties of the resulting polymers. By understanding these fundamental aspects, researchers can potentially tailor the properties of the polymers for specific applications.
Q2: How are the dimeric and trimeric 2-(p-Tolyloxy)ethyl acetate-formaldehyde model compounds synthesized?
A2: The synthesis of the dimer, 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate, involves reacting 2-(p-Tolyloxy)ethyl acetate with formaldehyde under acidic conditions [, ]. This reaction results in a methylene bridge connecting two units of the starting compound. The trimeric model compound, 2-[2,6-bis(2-acetoxyethoxy-5-methylbenzyl)-4-methylphenoxy]ethyl acetate, is synthesized through a multi-step process using 2,6-bis(2-hydroxy-5-methylbenzyl)-4-methylphenol as a precursor [, ].
Q3: What are the potential applications of studying the reaction rates of 2-(p-Tolyloxy)ethyl acetate-formaldehyde condensates with formaldehyde?
A3: Understanding the reaction rates of these condensates with formaldehyde can be valuable for controlling and optimizing the polymerization process []. This knowledge can help predict reaction times, optimize reaction conditions (temperature, catalyst concentration, etc.), and ultimately tailor the properties of the resulting polymers.
Q4: Are there any known safety concerns related to 2-(p-Tolyloxy)ethyl acetate?
A4: While the provided research focuses on the chemical synthesis and reactivity of 2-(p-Tolyloxy)ethyl acetate, a separate study reviews its use as a fragrance material []. This suggests potential exposure pathways and highlights the need for understanding the safety profile of the compound, particularly in consumer products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
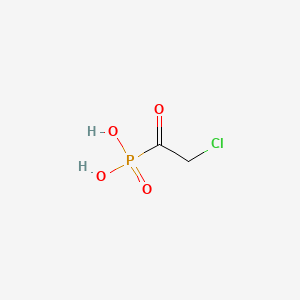
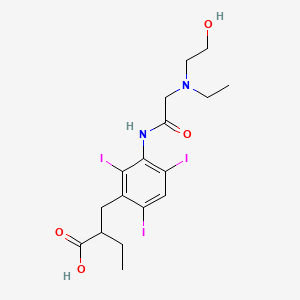
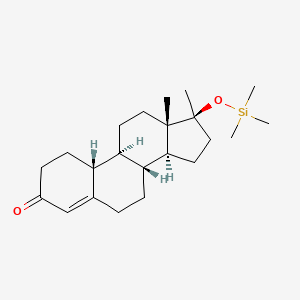
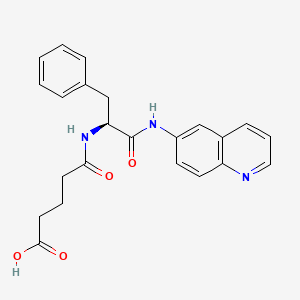
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
